molecular formula C12H12N2O3 B12864612 5-Methoxy-1-methyl-3-phenyl-1H-pyrazole-4-carboxylic acid

5-Methoxy-1-methyl-3-phenyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B12864612
M. Wt: 232.23 g/mol
InChI Key: IAGPHJMOOBXBBI-UHFFFAOYSA-N
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Description

5-Methoxy-1-methyl-3-phenyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry, often serving as starting materials for more complex heterocyclic systems

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-1-methyl-3-phenyl-1H-pyrazole-4-carboxylic acid typically involves the reaction of pyrazole with acetone to form 1-methyl-1H-pyrazole. This intermediate is then reacted with chloroalkyl carboxylic acid to yield the final product . The reaction conditions often include the use of solvents and catalysts to facilitate the process.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-1-methyl-3-phenyl-1H-pyrazole-4-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 5-Methoxy-1-methyl-3-phenyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Methoxy-1-methyl-3-phenyl-1H-pyrazole-4-carboxylic acid include:

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C12H12N2O3

Molecular Weight

232.23 g/mol

IUPAC Name

5-methoxy-1-methyl-3-phenylpyrazole-4-carboxylic acid

InChI

InChI=1S/C12H12N2O3/c1-14-11(17-2)9(12(15)16)10(13-14)8-6-4-3-5-7-8/h3-7H,1-2H3,(H,15,16)

InChI Key

IAGPHJMOOBXBBI-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=N1)C2=CC=CC=C2)C(=O)O)OC

Origin of Product

United States

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